![molecular formula C24H21FN4OS B14975300 2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B14975300.png)
2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the triazole derivative with 4-fluoroaniline under suitable conditions to form the desired acetamide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s triazole moiety is known for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it a potential candidate for use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom in the compound may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-Dimethylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
What sets 2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide apart is its unique combination of a triazole ring, a sulfanyl group, and a fluorophenyl acetamide moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H21FN4OS |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C24H21FN4OS/c1-16-8-13-21(14-17(16)2)29-23(18-6-4-3-5-7-18)27-28-24(29)31-15-22(30)26-20-11-9-19(25)10-12-20/h3-14H,15H2,1-2H3,(H,26,30) |
InChI Key |
KMRNPUKPLVXKDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4)C |
Origin of Product |
United States |
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